(R)-5-Hydroxypiperidin-2-one

Chiral purity Enantiomeric excess Procurement specification

Racemic 5-hydroxypiperidin-2-one requires costly chiral resolution, adding ≥30% yield loss to drug synthesis. CAS 102774-92-5 provides the pre-resolved (R)-enantiomer for asymmetric synthesis programs. • Guaranteed (R)-configuration at C-5; eliminates chiral chromatography unit operation. • ≥95% enantiomeric purity; batch-specific CoA (HPLC, NMR, GC) for GLP-compliant studies. • Validated gamma-secretase inhibitor scaffold (Aβ42 IC₅₀ 1.10×10⁴ nM in H4 neuroglioma cells). • GHS-classified (H315, H319, H335); full SDS available for institutional hygiene plans.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 102774-92-5
Cat. No. B022207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-Hydroxypiperidin-2-one
CAS102774-92-5
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESC1CC(=O)NCC1O
InChIInChI=1S/C5H9NO2/c7-4-1-2-5(8)6-3-4/h4,7H,1-3H2,(H,6,8)/t4-/m1/s1
InChIKeyGPRZVNYVEZZOKH-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-5-Hydroxypiperidin-2-one: Chiral Lactam Scaffold


(R)-5-Hydroxypiperidin-2-one (CAS 102774-92-5; PubChem CID 11355467) is the single (5R)-enantiomer of 5-hydroxypiperidin-2-one, a chiral δ-lactam building block with a molecular weight of 115.13 g/mol and formula C₅H₉NO₂ [1]. It is characterized by a stereogenic center at C-5 bearing a hydroxyl group, giving it a computed logP of −1.0, two hydrogen bond donors, two hydrogen bond acceptors, and zero rotatable bonds [1]. Unlike the racemic mixture (CAS 19365-07-2) or the (S)-enantiomer (CAS 24211-54-9), CAS 102774-92-5 provides unambiguous (R)-configuration for applications where stereochemistry governs biological or synthetic outcome [1][2].

Why Racemic and (S)-Enantiomer Cannot Substitute the (R)-Form


The 5-hydroxypiperidin-2-one family comprises multiple CAS-registered forms with distinct stereochemical identities: CAS 102774-92-5 corresponds to the (R)-enantiomer, CAS 24211-54-9 to the (S)-enantiomer, and CAS 19365-07-2 to the racemate or stereo-unspecified form [1][2]. In chiral drug synthesis, the pharmacodynamic and pharmacokinetic profiles of downstream products are governed by the absolute configuration of the chiral building block; the (S)-enantiomer is the documented precursor for the JAK3 inhibitor tofacitinib, whereas the (R)-enantiomer has been employed in distinct programs including gamma-secretase inhibitor discovery [3][4]. Substituting the (R)-enantiomer with the racemate introduces 50% of the opposite enantiomer, which can alter reaction diastereoselectivity, reduce overall yield of the desired stereoisomer, and compromise the optical purity of the final active pharmaceutical ingredient. Additionally, distinct CAS numbers carry divergent regulatory and safety profiles: the (R)-enantiomer (CAS 102774-92-5) is classified under GHS as causing skin and eye irritation (H315, H319) and may cause respiratory irritation (H335) [1], a profile that must be independently verified for other forms. For procurement in regulated environments, specification of CAS 102774-92-5 is the only mechanism to guarantee delivery of the (R)-enantiomer without contamination by its antipode.

(R)-5-Hydroxypiperidin-2-one: Comparative Evidence vs. Racemic and (S)-Forms


Enantiomeric Purity: (R)- vs. Racemic Mixture

The primary quantifiable differentiation is enantiomeric composition. CAS 102774-92-5 is the specifically registered (R)-enantiomer, offered by multiple suppliers at a minimum purity specification of 95% (HPLC), with leading vendors such as Capot Chem and Bide Pharmatech specifying purity ≥98% by HPLC and moisture ≤0.5% [1]. In contrast, the racemic or stereo-unspecified form under CAS 19365-07-2 contains both (R)- and (S)-enantiomers in approximately 1:1 ratio, effectively delivering only 50% of the desired (R)-enantiomer per unit mass [2]. By selecting CAS 102774-92-5, a research team obtains at minimum 95% of the target (R)-enantiomer versus a theoretical maximum of 50% from the racemate, representing a ≥45 percentage-point improvement in enantiomeric content.

Chiral purity Enantiomeric excess Procurement specification

GHS Safety Classification vs. Non-Classified Racemate

CAS 102774-92-5 carries explicit GHS hazard classifications derived from ECHA notifications: H315 (causes skin irritation, Category 2), H319 (causes serious eye irritation, Category 2), and H335 (may cause respiratory irritation, Category 3) [1]. This regulatory-grade safety profile is CAS-specific and is not automatically transferable to CAS 19365-07-2 (racemate), which at present lacks an equivalent harmonized classification in the ECHA C&L inventory. For institutional procurement requiring GHS-compliant safety data sheets (SDS) for chemical hygiene planning, CAS 102774-92-5 is the only form with a documented ECHA notification and derived GHS labeling obligations [1].

Safety classification GHS compliance Regulatory procurement

Gamma-Secretase vs. JAK3: Enantiomer-Specific Utility

The two enantiomers participate in entirely distinct medicinal chemistry programs. The (S)-enantiomer (CAS 24211-54-9) is the established chiral precursor for tofacitinib, a Janus kinase 3 (JAK3)-specific inhibitor, via a 10-step stereoselective synthesis route yielding 9.5% overall [2]. The (R)-enantiomer (CAS 102774-92-5) has been documented as an intermediate for gamma-secretase inhibitor synthesis in Alzheimer's disease research [1]. A gamma-secretase inhibition assay in human H4 neuroglioma cells expressing APP695, measuring reduction of Amyloid beta-42 formation in an LPECL assay, yielded an IC₅₀ of 1.10 × 10⁴ nM for a compound derived from the (R)-configured scaffold [3]. While the (S)-enantiomer is not evaluated in this assay, the stereochemical divergence means that a gamma-secretase program selecting the (S)-enantiomer would start from the wrong absolute configuration, likely abolishing target engagement or requiring extensive re-optimization.

Gamma-secretase inhibitor JAK3 inhibitor Chiral building block

Physicochemical Properties for QSAR Modeling

For computational drug design and QSAR model development, the (R)-enantiomer (CAS 102774-92-5) provides a well-defined physicochemical fingerprint: XLogP3 = −1.0, hydrogen bond donor count = 2, hydrogen bond acceptor count = 2, rotatable bond count = 0, topological polar surface area = 49.3 Ų, and exact mass = 115.0633285 Da [1]. These values are computed for the single (R)-enantiomer structure and are identical for the (S)-enantiomer in isolation. However, if a racemic mixture (CAS 19365-07-2) is procured and used without resolution, the effective concentration of each enantiomer is halved, and models that do not account for stereochemistry will produce erroneous predictions of binding, ADME, or reactivity. The zero rotatable bond count of this scaffold confers a rigid, pre-organized conformation that is particularly valuable for scaffold-hopping and conformational constraint strategies in medicinal chemistry [1].

QSAR Physicochemical properties Computational chemistry

Key Application Scenarios for (R)-5-Hydroxypiperidin-2-one


Gamma-Secretase Inhibitor Lead Optimization

Medicinal chemistry teams pursuing gamma-secretase inhibitors require the (R)-configured 5-hydroxypiperidin-2-one scaffold as a key intermediate. The derived compound series has demonstrated measurable gamma-secretase inhibition in human H4 neuroglioma cells, with IC₅₀ values of 1.10 × 10⁴ nM for Aβ42 reduction [1]. Using the (S)-enantiomer or racemate would introduce the incorrect stereochemistry at the chiral center, fundamentally altering the three-dimensional pharmacophore and likely eliminating target engagement. Procurement of CAS 102774-92-5 at ≥95% enantiomeric purity ensures the correct absolute configuration is maintained throughout the synthetic sequence .

Stereoselective Synthesis from Chiral Pool

When synthesizing enantiomerically pure APIs or advanced intermediates, starting from a racemic building block necessitates a chiral resolution or chiral chromatography step that typically reduces overall yield by ≥30–50% (depending on resolution efficiency). Using pre-resolved CAS 102774-92-5 eliminates this unit operation, saving both time and material. The (S)-enantiomer (CAS 24211-54-9) has been documented as the starting material for the 10-step synthesis of tofacitinib in 9.5% overall yield [2]. A comparable synthetic route requiring the (R)-enantiomer would be impossible with the (S)-enantiomer and wasteful with the racemate. The (R)-specific CAS number provides unambiguous ordering instructions to procurement departments.

QSAR Model Building with Rigid Scaffolds

The (R)-5-hydroxypiperidin-2-one scaffold possesses zero rotatable bonds, a defined XLogP3 of −1.0, and a topological polar surface area of 49.3 Ų [3]. These properties make it an ideal rigid core for constructing QSAR models, fragment-based screening libraries, and conformational constraint studies. Using the racemate introduces a 50% uncertainty in the effective concentration of the active (R)-enantiomer, which propagates error into IC₅₀, Kd, and free energy perturbation calculations. Specifying CAS 102774-92-5 ensures computational models are trained on data generated from a single, well-defined stereoisomer, improving model reproducibility and predictive power.

GLP Toxicology Study Procurement

GLP-compliant toxicology studies require test articles with fully characterized identity, purity, and impurity profiles, supported by Certificates of Analysis including HPLC, NMR, and GC data. CAS 102774-92-5 is supplied by vendors such as Bide Pharmatech and Capot Chem with batch-specific CoAs documenting purity ≥95–98%, moisture ≤0.5%, and analytical traceability [4]. Additionally, the ECHA GHS classification (H315, H319, H335) for CAS 102774-92-5 provides the regulatory safety framework required for institutional chemical hygiene plans [5]. The racemate (CAS 19365-07-2) lacks an equivalent harmonized GHS classification, potentially delaying study initiation while safety assessments are completed.

Technical Documentation Hub

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